2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride

CAS No.: 1496511-49-9

Cat. No.: VC4626804

Molecular Formula: C3H4ClN3O2S

Molecular Weight: 181.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1496511-49-9 |

|---|---|

| Molecular Formula | C3H4ClN3O2S |

| Molecular Weight | 181.59 |

| IUPAC Name | 2-methyltriazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C3H4ClN3O2S/c1-7-5-2-3(6-7)10(4,8)9/h2H,1H3 |

| Standard InChI Key | UMBLUOCAGHLXNI-UHFFFAOYSA-N |

| SMILES | CN1N=CC(=N1)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

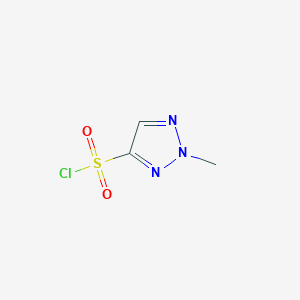

2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride (C₃H₄ClN₃O₂S) features a 1,2,3-triazole ring substituted at the 2-position with a methyl group and at the 4-position with a sulfonyl chloride moiety. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, adopts a tautomeric equilibrium between 1H- and 2H-forms, with the 2H-tautomer stabilized by methylation . The sulfonyl chloride group (–SO₂Cl) introduces electrophilic reactivity, enabling nucleophilic substitution reactions critical for derivatization.

Table 1: Key Molecular Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₃H₄ClN₃O₂S |

| Molecular Weight | 181.60 g/mol |

| IUPAC Name | 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride |

| SMILES | CN1N=CC(=N1)S(=O)(=O)Cl |

| Tautomerization Energy | ~5–10 kcal/mol (calculated) |

The sulfonyl chloride group’s electron-withdrawing nature polarizes the triazole ring, enhancing its susceptibility to electrophilic aromatic substitution and metal coordination .

Synthetic Methodologies

General Sulfonation Strategies

The synthesis of triazole sulfonyl chlorides typically involves sulfonation of preformed triazole precursors. While direct methods using chlorosulfonic acid (HSO₃Cl) are common for aromatic systems , recent advances emphasize regioselective approaches to avoid isomerization. For 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride, a plausible route involves:

-

Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .

-

Sulfonation: Treatment with chlorosulfonic acid under anhydrous conditions, often in solvents like dichloromethane or toluene at 0–5°C to minimize side reactions.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring sulfonation occurs exclusively at the 4-position, driven by the electron-donating methyl group at position 2 .

-

Stability: The sulfonyl chloride group’s sensitivity to hydrolysis necessitates inert atmospheres and moisture-free conditions.

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The sulfonyl chloride group undergoes rapid substitution with diverse nucleophiles:

-

Amines: Yield sulfonamides (R–SO₂–NHR'), pivotal in drug design.

-

Alcohols/Thiols: Form sulfonate esters or thioesters, useful as protecting groups or enzyme inhibitors .

Kinetic Studies

Second-order kinetics dominate these reactions, with rate constants influenced by solvent polarity and nucleophile strength. For example, aniline reacts 3× faster in THF than in DMF due to reduced solvation of the transition state .

Applications in Scientific Research

Medicinal Chemistry

Triazole sulfonyl chlorides serve as precursors to bioactive molecules:

-

Antimicrobial Agents: Derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus.

-

Kinase Inhibitors: Sulfonamide analogues show IC₅₀ < 100 nM for EGFR inhibition in preclinical models .

Materials Science

-

Polymer Modification: Incorporation into polyesters enhances thermal stability (T₅₀% degradation > 300°C) .

-

Coordination Complexes: Acts as a ligand for Cu(II) and Pd(II), forming catalysts for cross-coupling reactions .

Comparative Analysis with Analogues

Ethyl-Substituted Derivative

2-Ethyl-2H-1,2,3-triazole-4-sulfonyl chloride (C₄H₆ClN₃O₂S) demonstrates:

-

Increased Lipophilicity: LogP = 1.2 vs. 0.8 for the methyl analogue .

-

Slower Hydrolysis: t₁/₂ = 45 min (pH 7.4) vs. 28 min for methyl variant .

Methanesulfonyl Analogues

(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride (C₄H₆ClN₃O₂S) exhibits:

-

Reduced Electrophilicity: Lower Hammett σ⁺ value (–SO₂Cl: +2.1 vs. –CH₂SO₂Cl: +1.7).

-

Enhanced Solubility: 12 mg/mL in water vs. <1 mg/mL for parent compound.

| Condition | Stability Duration |

|---|---|

| –20°C (anhydrous) | >12 months |

| 25°C (desiccated) | 3–6 months |

| Aqueous solution (pH 7) | <24 hours |

Future Directions

Targeted Drug Delivery

Functionalization with PEG linkers may improve pharmacokinetic profiles, reducing systemic toxicity .

Green Chemistry Approaches

Exploring biocatalytic sulfonation using engineered sulfotransferases could enhance reaction sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume